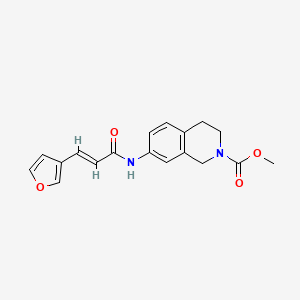

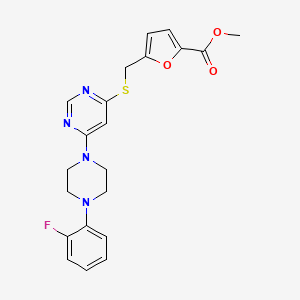

![molecular formula C14H14N2O4 B2930182 乙基 (3Z)-3-氰基-4-[(4-甲氧基苯基)氨基]-2-氧代丁-3-烯酸酯 CAS No. 339106-26-2](/img/structure/B2930182.png)

乙基 (3Z)-3-氰基-4-[(4-甲氧基苯基)氨基]-2-氧代丁-3-烯酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is an organic molecule with several functional groups, including a cyano group (-CN), an ester group (-COO-), and an amine group (-NH2). The presence of these functional groups suggests that it could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, ester, and amine groups would significantly influence its structure. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The reactivity of this compound would be largely determined by its functional groups. For instance, the cyano group might undergo transformations to form amines or carboxylic acids. The ester group could participate in hydrolysis or reduction reactions. The amine group could be involved in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .科学研究应用

Anticancer Agent Development

The compound has shown potential as an anticancer agent, particularly against breast cancer. A study utilized molecular docking and MD simulation to explore its potency against breast cancer, revealing that it exhibited a more negative value of binding free energy than tamoxifen, suggesting cytotoxic activity potency through ERα inhibition .

Organic Synthesis

This compound serves as a crucial intermediate in organic synthesis. It’s used in the synthesis of chalcone-salicylate hybrids, which are compounds with a broad spectrum of biological activities. These hybrids have been synthesized to explore their potential uses, especially in anticancer drug discovery researches .

Molecular Docking Studies

The compound’s structure allows for computational studies, such as molecular docking, to predict its interactions with various biological targets. This is essential in the early stages of drug development, where the compound’s binding affinity to certain proteins can be assessed .

Secondary Amine Synthesis

Secondary amines are vital in the pharmaceutical industry, and this compound is an important starting material for their synthesis. It’s used in the preparation of compounds such as azo dyes and dithiocarbamate, which have applications in antidepressants, analgesics, and agrochemicals .

Neuroprotective and Anti-inflammatory Properties

Recent research has indicated that derivatives of this compound may possess neuroprotective and anti-inflammatory properties. This opens up avenues for the development of new medications that could potentially treat neurological disorders and inflammation-related conditions .

Multicomponent Chemical Reactions

The compound is also used in multicomponent chemical reactions, such as the synthesis of dihydropyrano[2,3-c]pyrazoles. These reactions are valuable for creating complex molecules efficiently and have applications in medicinal chemistry .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl (Z)-3-cyano-4-(4-methoxyanilino)-2-oxobut-3-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(18)13(17)10(8-15)9-16-11-4-6-12(19-2)7-5-11/h4-7,9,16H,3H2,1-2H3/b10-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCOOHJJRXUQLV-KTKRTIGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C(=CNC1=CC=C(C=C1)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C(=C\NC1=CC=C(C=C1)OC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (3Z)-3-cyano-4-[(4-methoxyphenyl)amino]-2-oxobut-3-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2930101.png)

![{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2930102.png)

![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2930107.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2930112.png)

![N-[2-(4-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2930113.png)

![1-(2,3-Dimethylphenyl)-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2930115.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]propanamide](/img/structure/B2930118.png)